molecular formula C13H18N2O3 B2571078 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine CAS No. 902454-25-5

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine

Cat. No.: B2571078
CAS No.: 902454-25-5
M. Wt: 250.298
InChI Key: AJLGMKNBQZZCMD-UHFFFAOYSA-N
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Description

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine is a piperidine derivative featuring a methyl group at the 1-position and a (4-nitrophenoxy)methyl substituent at the 4-position. The compound combines the piperidine scaffold—a six-membered amine heterocycle—with a nitroaromatic moiety linked via a methylene-ether bridge. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

1-methyl-4-[(4-nitrophenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-14-8-6-11(7-9-14)10-18-13-4-2-12(3-5-13)15(16)17/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLGMKNBQZZCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine typically involves the reaction of 1-chloro-4-nitrobenzene with a piperidine derivative. One common method involves the use of sodium hydride (NaH) as a base in dimethyl sulfoxide (DMSO) as the solvent. The reaction is carried out at elevated temperatures, typically around 40-70°C . The mixture is then poured into water and extracted with diethyl ether. The organic fractions are combined, washed, dried, and the solvent is removed to yield the desired product.

Chemical Reactions Analysis

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.

Scientific Research Applications

Pharmaceutical Applications

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine has garnered attention for its potential therapeutic properties. Preliminary studies indicate that it may exhibit anti-inflammatory , analgesic , and antitumor activities. Specific applications include:

  • Anti-inflammatory Properties : Research has shown that this compound can inhibit pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in laboratory models. This suggests its potential use in treating inflammatory diseases.
  • Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, particularly human breast cancer cells. This property positions it as a candidate for further development in cancer therapeutics.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, which may include:

Reaction TypeReagentsConditionsProducts
OxidationHydrogen gas, Pd/CCatalytic conditions1-Methyl-4-(aminophenoxy)methylpiperidine
SubstitutionNucleophiles (amines, thiols)Appropriate nucleophilic conditionsVarious substituted derivatives
HydrolysisAcidic or basic solutionsAqueous environment4-Nitrophenol and 1-methylpiperidine

These reactions facilitate the modification of the compound's structure, allowing for the development of new derivatives with potentially enhanced biological activities.

Recent pharmacological studies have explored the biological activity of this compound. Notable findings include:

  • Antiviral Activity : In vitro studies suggest that derivatives of this compound can inhibit viral replication in cell cultures, indicating potential applications in antiviral drug development.
  • Antibacterial Properties : Testing against various bacterial strains has shown significant antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several case studies have documented the applications and efficacy of this compound:

  • Antiviral Study : A study demonstrated the compound's ability to inhibit specific viral enzymes crucial for replication, showcasing its potential as an antiviral agent.
  • Antibacterial Research : Another investigation highlighted how modifications to the piperidine ring enhanced antimicrobial activity against pathogens like E. coli and S. aureus, with MIC values as low as 0.0048 mg/mL.
  • Enzyme Inhibition : Research indicated that similar compounds could serve as effective inhibitors in biochemical pathways related to various disease states, suggesting therapeutic applications in drug development.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents on Piperidine Key Structural Features Biological/Physical Properties Reference
1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine 1-CH₃, 4-CH₂-O-(4-NO₂-C₆H₄) Nitrophenoxy via methylene bridge Potential antitumor/antifungal activity
4-Methyl-1-(4-nitrophenoxy)piperidine (CAS 78020-03-8) 4-CH₃, 1-O-(4-NO₂-C₆H₄) Direct O-linked nitrophenoxy MW: 236.27; yellow crystals, m.p. 83–86°C
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine (CAS 1375472-00-6) 4-CH₂-S-(4-NO₂-C₆H₄) Sulfur linkage instead of oxygen Noted for pharmaceutical intermediates
1-Methyl-4-(methylamino)piperidine 1-CH₃, 4-NHCH₃ Amino substituent Boiling point: 53°C/10mmHg; antitumor activity in Pt complexes
1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine HCl 4-NHCH₃, 1-(3-OCH₃-4-NO₂-C₆H₃) Methoxy-nitroaryl at 1-position Pharmaceutical intermediate (white powder)

Key Differences and Implications

  • Substituent Position and Linkage: The target compound’s (4-nitrophenoxy)methyl group at the 4-position distinguishes it from 4-methyl-1-(4-nitrophenoxy)piperidine (CAS 78020-03-8), where the nitro group is directly O-linked to the piperidine nitrogen . Replacing the oxygen linker with sulfur (as in CAS 1375472-00-6) increases lipophilicity and may modulate redox activity due to sulfur’s lower electronegativity .
  • Biological Activity: Piperidine derivatives with amino groups (e.g., 1-methyl-4-(methylamino)piperidine) demonstrate antitumor activity in platinum complexes, suggesting that nitrogen substituents facilitate metal coordination . In contrast, the nitro group in the target compound may act as an electron-withdrawing group, enhancing electrophilicity for covalent interactions with enzymes like DNMT1 or G9a . Antifungal activity in β-pinene-derived piperidines () correlates with substituent hydrophobicity. The nitro group in the target compound could similarly enhance membrane penetration .
  • Physical Properties: The target compound’s solubility in organic solvents (e.g., ethanol, acetone) is comparable to 4-(4-nitrophenoxy)piperidinemethane . However, direct O-linked analogs (e.g., CAS 78020-03-8) exhibit higher crystallinity (m.p. 83–86°C), whereas methylene-bridged derivatives may have lower melting points due to reduced symmetry .

Pharmacological Potential

  • Anticancer Activity : Piperidine derivatives with nitro groups (e.g., cisplatin analogs in ) show promise in inducing apoptosis. The target compound’s nitro group may similarly interact with DNA or epigenetic enzymes .
  • Antifungal Activity : indicates that piperidine substituents (e.g., methyl or morpholine groups) modulate antifungal efficacy. The nitro group’s electron-withdrawing effects could enhance activity against fungi like Candida albicans .

Structure-Activity Relationships (SAR)

  • Position of Nitro Group : Para-substitution (as in the target compound) is optimal for electronic effects compared to meta or ortho positions, which may sterically hinder interactions .
  • Linker Flexibility : The methylene bridge in the target compound may allow better conformational adaptation to biological targets than rigid O-linked analogs .

Biological Activity

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a methyl group and a nitrophenoxy substituent. Its molecular formula is C12_{12}H14_{14}N2_{2}O3_{3}, with a molecular weight of approximately 250.29 g/mol. The nitro group enhances the compound's reactivity, making it suitable for various biological interactions and applications in organic synthesis.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. Below are some key findings from recent studies:

Antimicrobial Activity

  • Mechanism of Action : The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Case Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Anti-inflammatory Properties

  • Cytokine Inhibition : Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This effect could be beneficial in treating inflammatory diseases.
  • Cellular Pathways : Research has indicated that this compound modulates various biochemical pathways related to inflammation and immune response, enhancing its therapeutic potential .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Electron Transfer Reactions : The nitrophenoxy group facilitates electron transfer, enhancing the compound's reactivity towards biological targets.
  • Receptor Binding : The piperidine ring allows for interaction with various biological receptors, potentially modulating signaling pathways involved in inflammation and infection.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMechanism
This compoundHigh (E. coli, S. aureus)Moderate (cytokine inhibition)Electron transfer, receptor binding
1-Methyl-4-(2-nitrophenoxy)methylpiperidineModerate (various bacteria)High (cytokine inhibition)Similar mechanisms
1-Methyl-4-(phenyl)piperidineLowLowLimited interactions

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Potential areas of study include:

  • Therapeutic Applications : Investigating its efficacy in animal models for diseases such as arthritis or infections caused by resistant bacteria.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine, and how can purity be ensured?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution between 4-nitrophenol and a piperidine precursor (e.g., 1-methyl-4-(chloromethyl)piperidine) under basic conditions. Optimization includes using anhydrous solvents (e.g., DMF or THF) and controlled temperature (40–60°C) to minimize side reactions . Purity is validated via HPLC (>98%) and NMR to confirm the absence of unreacted intermediates or byproducts .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assign peaks for the nitrophenoxy group (e.g., aromatic protons at δ 7.5–8.5 ppm) and piperidine methyl group (δ 1.2–1.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching theoretical values .
  • X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable .

Q. How can researchers assess the compound’s initial biological activity against pharmacological targets?

  • Methodological Answer : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to measure affinity (Ki values). Dose-response curves in cell-based assays (e.g., cAMP modulation) can quantify functional activity. Include positive controls (e.g., known receptor agonists/antagonists) and statistical validation (n ≥ 3 replicates) .

Advanced Research Questions

Q. How can synthetic yield and scalability be improved without compromising stereochemical integrity?

  • Methodological Answer :

  • Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers, enabling solvent/catalyst optimization .
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer, reducing side reactions and improving yield (e.g., from 60% to 85%) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Controlled Replication : Standardize assay conditions (e.g., buffer pH, cell line passage number) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bayesian inference) to reconcile discrepancies in IC₅₀/Ki values from multiple datasets .

Q. What computational strategies are effective in predicting the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with receptors (e.g., GPCRs). Validate with MD simulations (100 ns trajectories) to assess stability .
  • QSAR Modeling : Train models on piperidine derivative datasets to predict off-target effects or toxicity .

Q. What safety protocols are critical when handling this compound in exploratory experiments?

  • Methodological Answer :

  • Toxicity Screening : Refer to Safety Data Sheets (SDS) for acute toxicity (LD₅₀) and ecotoxicity data. Use Ames test for mutagenicity .
  • Exposure Control : Employ fume hoods, nitrile gloves, and closed-system transfers to mitigate inhalation/skin contact risks .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the nitrophenoxy group (e.g., replace -NO₂ with -CF₃) and measure changes in binding affinity .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., nitro group) using MOE or Discovery Studio .

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